3-(3,5-dimethyl-4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

Description

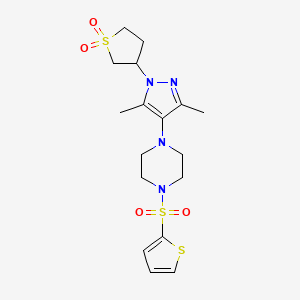

The compound 3-(3,5-dimethyl-4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a heterocyclic molecule featuring a pyrazole core substituted with 3,5-dimethyl groups and a 4-(thiophen-2-ylsulfonyl)piperazinyl moiety. The tetrahydrothiophene 1,1-dioxide (sulfolane) ring confers unique solubility and stability properties, while the thiophene sulfonyl group enhances electronic interactions.

Properties

IUPAC Name |

3-[3,5-dimethyl-4-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrazol-1-yl]thiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O4S3/c1-13-17(14(2)21(18-13)15-5-11-27(22,23)12-15)19-6-8-20(9-7-19)28(24,25)16-4-3-10-26-16/h3-4,10,15H,5-9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZAKBMGLZSLAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-dimethyl-4-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a distinctive structure that includes:

- A pyrazole ring , known for its diverse biological activities.

- A piperazine moiety , often associated with psychoactive and antimicrobial properties.

- A tetrahydrothiophene unit, contributing to the overall stability and solubility of the compound.

IUPAC Name: this compound

Antimicrobial Properties

Research indicates that compounds containing pyrazole and piperazine structures exhibit significant antimicrobial activity . For instance, a study demonstrated that derivatives of pyrazole showed effectiveness against various bacterial strains, suggesting that similar derivatives may possess comparable properties .

Anticancer Potential

The compound's structure suggests potential anticancer activity , particularly through mechanisms involving apoptosis induction in cancer cells. Pyrazole derivatives have been linked to the inhibition of cell proliferation in various cancer types .

The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of the sulfonamide group may enhance its binding affinity to target proteins, leading to modulation of biological processes related to disease states.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives synthesized in , which describes heterocyclic systems containing thiophene, piperazine, and aryl/heteroaryl substituents. Below is a comparative analysis based on structural features, synthesis, and inferred properties:

Key Observations:

Core Structure Differences :

- The target compound’s pyrazole-tetrahydrothiophene core differs from the benzoimidazotriazole cores in . Pyrazole derivatives are often associated with metabolic stability, whereas benzoimidazotriazoles may exhibit stronger π-π stacking interactions due to their fused aromatic systems .

Substituent Similarities: The thiophen-2-ylsulfonyl piperazinyl group in the target compound is structurally analogous to thiophene-containing substituents in compounds (e.g., 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[...]triazol-4-yl)ethan-1-one). Sulfonyl groups enhance solubility and hydrogen-bonding capacity, which could improve pharmacokinetic profiles compared to non-sulfonated analogs .

Synthesis Methodology: The compounds in were synthesized at 40°C using General Procedure C, involving condensation and cyclization steps.

Brominated Derivatives :

- Brominated analogs in (e.g., 1-(4-bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzo[...]triazol-4-yl)ethan-1-one) highlight the role of halogenation in modulating electronic properties and steric bulk. The absence of halogens in the target compound may reduce toxicity risks but limit halogen-bonding interactions .

Research Implications and Gaps

- Structural Advantages: The tetrahydrothiophene 1,1-dioxide moiety in the target compound likely improves aqueous solubility compared to non-polar cores (e.g., benzoimidazotriazoles), which is critical for oral bioavailability.

- Synthetic Challenges : The piperazinyl-thiophenesulfonyl group may introduce steric hindrance during synthesis, requiring optimization of reaction times or catalysts compared to simpler substituents in .

- Biological Potential: While focuses on synthesis, the target compound’s structural features align with known kinase inhibitors (e.g., sulfonamide-containing drugs like Sorafenib). Further studies on its binding affinity and selectivity are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.